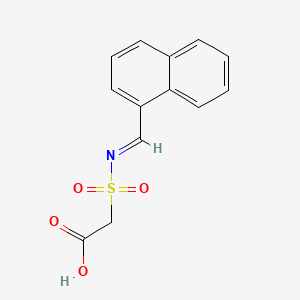
(((Naphthylmethylene)amino)sulphonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Naphthylmethylene)amino)sulphonyl)acetic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a naphthyl group, a methylene bridge, an amino group, a sulphonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((Naphthylmethylene)amino)sulphonyl)acetic acid typically involves the following steps:
Formation of the Naphthylmethylene Intermediate: This step involves the reaction of naphthalene with formaldehyde to form a naphthylmethylene intermediate.
Amination: The naphthylmethylene intermediate is then reacted with ammonia or an amine to introduce the amino group.
Sulphonylation: The resulting compound is sulphonylated using a sulfonyl chloride reagent to introduce the sulphonyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(((Naphthylmethylene)amino)sulphonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl group.
Scientific Research Applications
(((Naphthylmethylene)amino)sulphonyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((Naphthylmethylene)amino)sulphonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The sulphonyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (((Phenylmethylene)amino)sulphonyl)acetic acid
- (((Benzylmethylene)amino)sulphonyl)acetic acid
- (((Toluylmethylene)amino)sulphonyl)acetic acid
Uniqueness
(((Naphthylmethylene)amino)sulphonyl)acetic acid is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of biochemical probes and therapeutic agents.
Properties
CAS No. |
28965-79-9 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-[(E)-naphthalen-1-ylmethylideneamino]sulfonylacetic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)9-19(17,18)14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,15,16)/b14-8+ |
InChI Key |
JZKYSWRJGPWVDK-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/S(=O)(=O)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



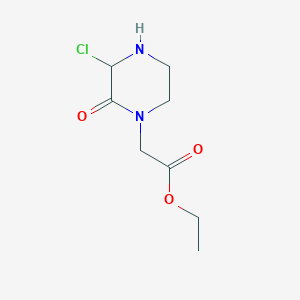
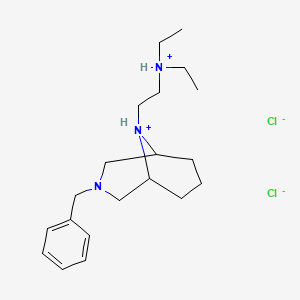


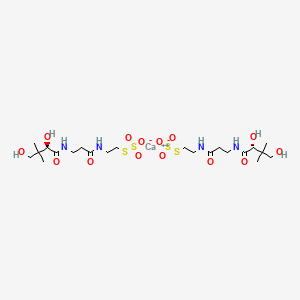
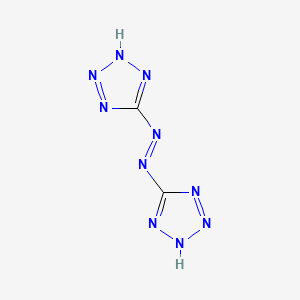
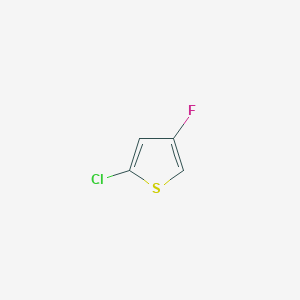


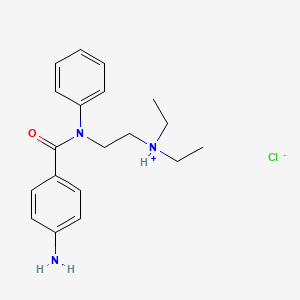

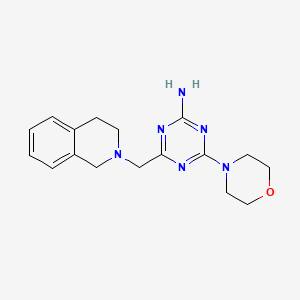
![Bicyclo[3.2.0]hept-6-en-3-one](/img/structure/B13743492.png)
